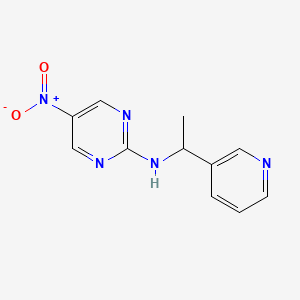
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid, also known as TTP488, is a small molecule drug that is being studied for its potential use in the treatment of Alzheimer's disease. This compound was first synthesized in the early 2000s and has since undergone extensive research to determine its efficacy and safety in treating this devastating disease.
Wirkmechanismus
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid works by inhibiting the activation of the receptor for advanced glycation end products (RAGE). RAGE is a protein that is involved in the inflammatory response in the brain and has been implicated in the development of Alzheimer's disease. By inhibiting RAGE activation, this compound may be able to reduce inflammation in the brain and slow the progression of the disease.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of inflammatory cytokines in the brain, including TNF-alpha and IL-1beta. In addition, this compound has been shown to reduce the activation of microglia and astrocytes, which are immune cells in the brain that are involved in the inflammatory response. These effects may help to slow the progression of Alzheimer's disease and improve cognitive function in patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to be effective in animal models of Alzheimer's disease, which suggests that it may be a promising candidate for further development.
One limitation of using this compound in lab experiments is that it may not be effective in all patients with Alzheimer's disease. In addition, this compound may have side effects that are not yet fully understood, which could limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid. One area of focus is the development of more potent and selective inhibitors of RAGE, which could improve the efficacy and safety of this class of drugs. In addition, researchers are exploring the use of this compound in combination with other drugs for the treatment of Alzheimer's disease, as well as the potential use of this compound in other neurodegenerative diseases. Finally, there is ongoing research to better understand the mechanism of action of this compound and its effects on the brain, which could lead to new insights into the pathogenesis of Alzheimer's disease.
Synthesemethoden
The synthesis of 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid involves several steps, including the reaction of 2-thiophene carboxylic acid with 1-bromo-2-propene to form 4-(1-thiophen-2-ylprop-1-enyl)thiophene-2-carboxylic acid. This intermediate is then reacted with sulfamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that are believed to contribute to the progression of Alzheimer's disease. By inhibiting microglial activation, this compound may be able to slow the progression of the disease and improve cognitive function in patients with Alzheimer's.
Eigenschaften
IUPAC Name |
4-(1-thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S3/c1-2-9(10-4-3-5-18-10)13-20(16,17)8-6-11(12(14)15)19-7-8/h3-7,9,13H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSXKYOWHWQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)
![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)




![1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7586895.png)